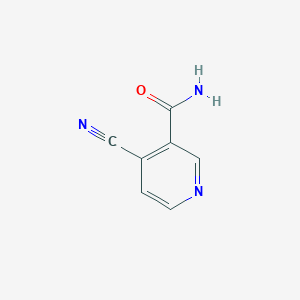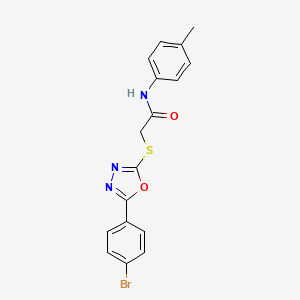
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a thioacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Introduction of the Bromophenyl Group: : The bromophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a bromobenzene derivative in the presence of a base such as potassium carbonate (K2CO3).
-
Formation of the Thioacetamide Moiety: : The final step involves the reaction of the oxadiazole intermediate with a thioacetamide derivative. This step is typically carried out under mild conditions using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). This reaction typically leads to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction may result in the formation of amines or alcohols.
-
Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides. This reaction can lead to the formation of substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acetic acid (CH3COOH)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (EtOH)
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
科学研究应用
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
-
Biology: : The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
-
Medicine: : Due to its bioactive properties, the compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
-
Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s bioactivity and stability. Additionally, the oxadiazole ring and thioacetamide moiety contribute to the compound’s versatility in chemical reactions and its potential as a bioactive molecule.
属性
分子式 |
C17H14BrN3O2S |
|---|---|
分子量 |
404.3 g/mol |
IUPAC 名称 |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-2-8-14(9-3-11)19-15(22)10-24-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22) |
InChI 键 |
SZROQWMUWSYVOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


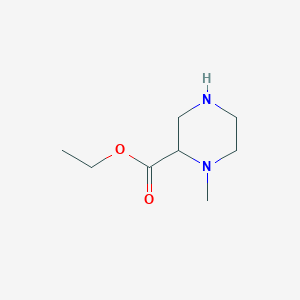
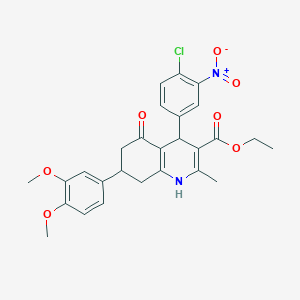
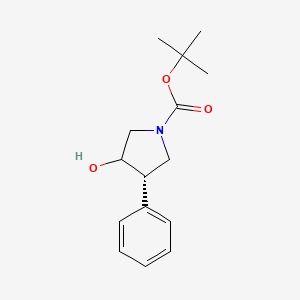
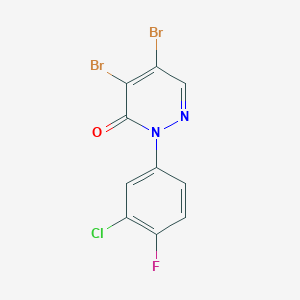
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)
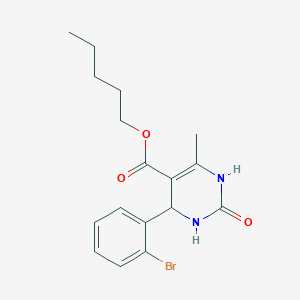

![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)
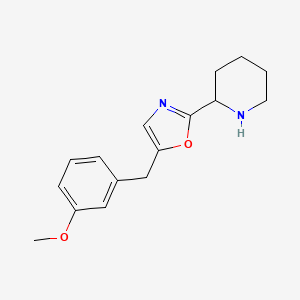

![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)
![2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11775172.png)

